molecular formula C10H11F3O B1592136 1-[2-(Trifluoromethyl)phenyl]propan-1-ol CAS No. 878572-13-5

1-[2-(Trifluoromethyl)phenyl]propan-1-ol

Cat. No. B1592136
M. Wt: 204.19 g/mol
InChI Key: XTXLAKQKGNTWSR-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]propan-1-ol is a chemical compound with the molecular formula C10H11F3O . It has a molecular weight of 204.19 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-[2-(Trifluoromethyl)phenyl]propan-1-ol is 1S/C10H11F3O/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6,9,14H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-[2-(Trifluoromethyl)phenyl]propan-1-ol is a powder at room temperature . The compound has a molecular weight of 204.19 .

Scientific Research Applications

Stereocontrolled Synthesis

1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a related compound to 1-[2-(Trifluoromethyl)phenyl]propan-1-ol, has been used in stereocontrolled synthesis processes. For instance, its conversion into 1,1,1-trifluoro-2,3-epoxypropane showcases its potential in creating specific stereochemical configurations in chemical compounds (Shimizu, Sugiyama, & Fujisawa, 1996).

Enantioselective Synthesis

The compound has applications in the enantioselective synthesis of trifluoroalkan-2-ols, a process crucial for creating substances with specific optical activities. This process often involves hydrogenation and uses catalysts like chiral ruthenium (Kuroki, Asada, Sakamaki, & Iseki, 2000).

Cholesteryl Ester Transfer Protein (CETP) Inhibition

A derivative of 1-[2-(Trifluoromethyl)phenyl]propan-1-ol has been used to create a potent CETP inhibitor, illustrating its potential in cholesterol management and cardiovascular disease treatment (Li et al., 2010).

Pharmacological Applications

New derivatives of 1-phenoxy-3-amino-propane-2-ol, related to 1-[2-(Trifluoromethyl)phenyl]propan-1-ol, have shown potential in the treatment and prophylaxis of heart diseases. Some of these derivatives exhibit properties like beta-adrenalytic or anti-arrhythmic capabilities (Griffin, 2001).

Polymerization Processes

The compound has been involved in polymerization processes, particularly in the initiation of ethylenic monomers by superacids. Its role in complexation with trifluoromethanesulphonates is notable in the context of polymer chemistry (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing its dust or fumes, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6,9,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXLAKQKGNTWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616365
Record name 1-[2-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Trifluoromethyl)phenyl]propan-1-ol

CAS RN

878572-13-5
Record name 1-[2-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 878572-13-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Das, DF O'Shea - The Journal of Organic Chemistry, 2014 - ACS Publications
The use of Me 3 SiO – /Bu 4 N + as a general activator of organotrimethylsilanes for addition reactions has been established. The broad scope of the method offers trimethylsilanes (…
Number of citations: 42 pubs.acs.org
H Mei, X Xiao, X Zhao, B Fang, X Liu… - The Journal of Organic …, 2015 - ACS Publications
An easily available N,N′-dioxide/Cu(I) complex has been developed for the catalytic asymmetric nitroaldol (Henry) reaction of aldehydes with nitroethane. Under mild reaction …
Number of citations: 37 pubs.acs.org
Z Deng, C Liu, XL Zeng, JH Lin… - The Journal of Organic …, 2016 - ACS Publications
The fluorinated phosphonium salt (Ph 3 P + CF 2 CH 3 BF 4 – ) was shown to act as a nucleophilic 1,1-difluoroethylation agent to enable difluoroethylation of aldehydes and imines. …
Number of citations: 16 pubs.acs.org

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